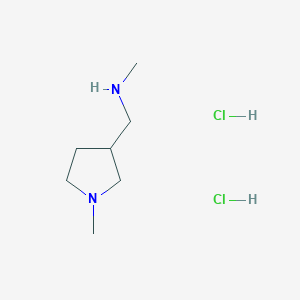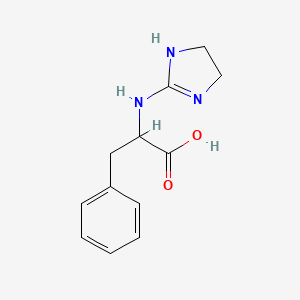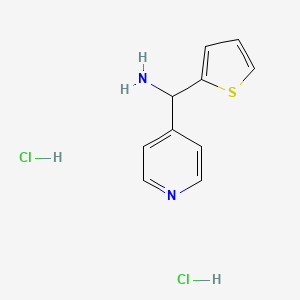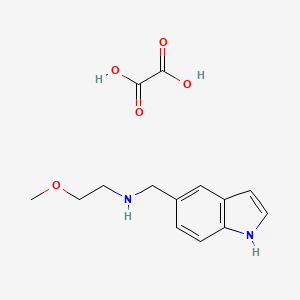
N-(1H-indol-5-ylmethyl)-N-(2-methoxyethyl)amine oxalate
概要
説明
N-(1H-indol-5-ylmethyl)-N-(2-methoxyethyl)amine oxalate, or IMEO, is an organic compound derived from the condensation of 1H-indole-5-methanol and 2-methoxyethyl amine. This compound has a broad range of applications in the fields of organic synthesis, biochemistry, and pharmacology. IMEO is a versatile reagent and can be used as a catalyst, a reactant, or a ligand in various reactions. Furthermore, IMEO has been found to be an effective inhibitor of enzymes such as MMP-2 and MMP-9, which are involved in the degradation of extracellular matrix proteins.
科学的研究の応用
IMEO has been widely used in scientific research, particularly in the fields of organic synthesis, biochemistry, and pharmacology. In organic synthesis, IMEO has been used as a catalyst, a reactant, or a ligand in various reactions. In biochemistry, IMEO has been used as an inhibitor of enzymes such as MMP-2 and MMP-9, which are involved in the degradation of extracellular matrix proteins. In pharmacology, IMEO has been used as a potential therapeutic agent for the treatment of a variety of diseases, including cancer, arthritis, and Alzheimer's disease.
作用機序
IMEO is believed to act as an inhibitor of enzymes such as MMP-2 and MMP-9, which are involved in the degradation of extracellular matrix proteins. These enzymes are believed to be involved in the progression of various diseases, including cancer, arthritis, and Alzheimer's disease. IMEO is thought to act by binding to the active site of the enzyme, thus blocking its activity.
生化学的および生理学的効果
IMEO has been found to be an effective inhibitor of MMP-2 and MMP-9, which are involved in the degradation of extracellular matrix proteins. In addition, IMEO has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. Furthermore, IMEO has been found to be effective in the treatment of a variety of diseases, including cancer, arthritis, and Alzheimer's disease.
実験室実験の利点と制限
The use of IMEO in laboratory experiments has a number of advantages. IMEO is a relatively inexpensive and easy to obtain reagent, and it is relatively stable and non-toxic. Furthermore, IMEO is a versatile reagent that can be used as a catalyst, a reactant, or a ligand in various reactions. However, IMEO is a relatively weak inhibitor of enzymes such as MMP-2 and MMP-9, and thus its use as an inhibitor of these enzymes may be limited.
将来の方向性
The use of IMEO in laboratory experiments is likely to continue to grow in the future. IMEO is an effective inhibitor of enzymes such as MMP-2 and MMP-9, and thus it may be useful in the development of new drugs for the treatment of a variety of diseases, including cancer, arthritis, and Alzheimer's disease. Furthermore, IMEO may be useful in the development of new catalysts and ligands for use in organic synthesis. Finally, IMEO may be useful in the study of the structure and function of proteins, as well as in the study of enzyme inhibition and drug design.
特性
IUPAC Name |
N-(1H-indol-5-ylmethyl)-2-methoxyethanamine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.C2H2O4/c1-15-7-6-13-9-10-2-3-12-11(8-10)4-5-14-12;3-1(4)2(5)6/h2-5,8,13-14H,6-7,9H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKAGUKRZSHABZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC2=C(C=C1)NC=C2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indol-5-ylmethyl)-N-(2-methoxyethyl)amine oxalate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



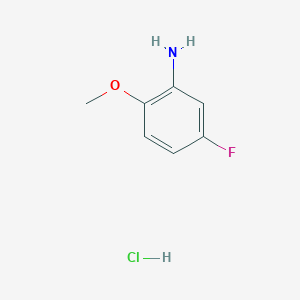
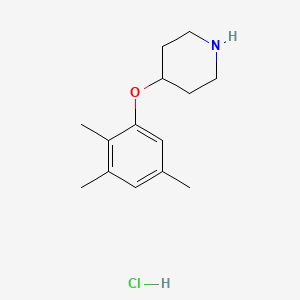
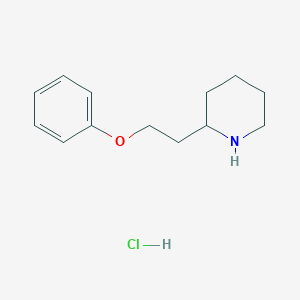

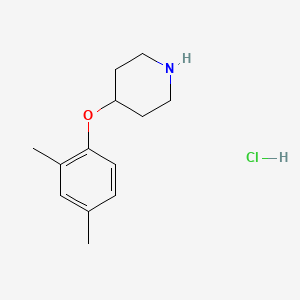
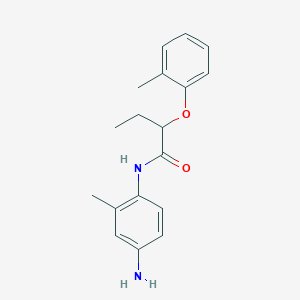
![N-(5-Amino-2-fluorophenyl)-2-[4-(tert-butyl)-phenoxy]propanamide](/img/structure/B1389905.png)
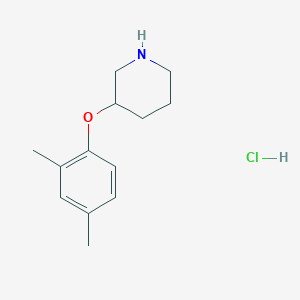
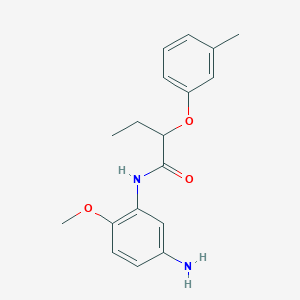
![2-[(Bicyclo[2.2.1]hept-5-EN-2-ylmethyl)-amino]-ethanol hydrochloride](/img/structure/B1389909.png)
![N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide](/img/structure/B1389910.png)
